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Compound of Interest

Compound Name: Enalapril N-Glucuronide

Cat. No.: B13861040

Get Quote

Executive Summary
Enalapril N-Glucuronide (C₂₆H₃₆N₂O₁₁) is a Phase II metabolite and a critical bioanalytical

impurity of the angiotensin-converting enzyme (ACE) inhibitor, Enalapril.[1][2] While Enalapril is

primarily hydrolyzed to its active diacid form, Enalaprilat, direct N-glucuronidation of the parent

prodrug represents a minor but analytically significant pathway.[2]

For drug development professionals, this compound poses a specific challenge: Bioanalytical

Interference. Due to the potential for in-source fragmentation or co-elution during LC-MS/MS

analysis, Enalapril N-Glucuronide can artificially inflate reported Enalapril concentrations,

compromising pharmacokinetic (PK) data integrity. This guide provides the structural basis,

synthesis protocols, and analytical strategies to isolate and control this impurity.

Chemical Identity & Properties
Unlike the common degradation product Enalapril Diketopiperazine (DKP), which forms via

intramolecular cyclization, Enalapril N-Glucuronide is a conjugate formed by the enzymatic

addition of glucuronic acid to the secondary amine of the alanyl-proline backbone.

Physicochemical Profile[3]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b13861040#bc-rfq
https://www.benchchem.com/product/b13861040/docs?utm_src=pdf-body#technical-guide-enalapril-n-glucuronide-characterization-formation-and-control
https://pdf.benchchem.com/15352/The_Biological_Significance_of_Enalaprilat_N_Glucuronide_A_Technical_Whitepaper_for_Researchers.pdf
https://pdf.benchchem.com/15352/In_Vitro_Formation_of_Enalaprilat_N_Glucuronide_A_Technical_Guide.pdf
https://pdf.benchchem.com/15352/In_Vitro_Formation_of_Enalaprilat_N_Glucuronide_A_Technical_Guide.pdf
https://www.benchchem.com/product/b13861040/docs?utm_src=pdf-body#technical-guide-enalapril-n-glucuronide-characterization-formation-and-control
https://www.benchchem.com/product/b13861040/docs?utm_src=pdf-body#technical-guide-enalapril-n-glucuronide-characterization-formation-and-control
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13861040?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Specification

Chemical Name
1-[N-[(S)-1-Carboxy-3-phenylpropyl]-L-alanyl]-L-

proline 1'-N-β-D-glucuronide ethyl ester

Molecular Formula C₂₆H₃₆N₂O₁₁

Molecular Weight 552.57 g/mol

Parent Compound Enalapril (MW 376.[3][4]45)

Moieties Enalapril (Ethyl ester) + Glucuronic Acid

Solubility
High aqueous solubility; polar organic solvents

(Methanol, DMSO)

pKa
~3.0 (Carboxylic acid of glucuronide), ~5.5

(Secondary amine - masked)

Structural Visualization
The conjugation occurs at the secondary nitrogen atom of the Enalapril molecule. This N-

glucuronidation increases polarity significantly compared to the parent drug.
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Figure 1: Formation pathway of Enalapril N-Glucuronide via enzymatic conjugation.

Formation Mechanism: Metabolite vs. Impurity[1]
It is critical to distinguish the origin of this compound to apply the correct control strategy.

Metabolic Formation (In Vivo)
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Enalapril N-Glucuronide is primarily a Phase II metabolite. It is formed in the liver by UDP-

glucuronosyltransferases (UGTs), specifically the UGT1A and UGT2B subfamilies.

Mechanism: Direct transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the

nucleophilic secondary amine of Enalapril.

Significance: While Enalapril is largely excreted as Enalaprilat (hydrolysis product), trace

amounts of the N-glucuronide can circulate in plasma.

Bioanalytical Impurity (Ex Vivo)
In the context of drug development, Enalapril N-Glucuronide is classified as a bioanalytical

impurity.[1]

The "Back-Conversion" Risk: Acyl glucuronides and N-glucuronides are labile. During

sample processing (e.g., plasma extraction) or in the ion source of a mass spectrometer, the

glucuronide moiety can cleave, reverting the molecule back to Enalapril.

Consequence: If not chromatographically separated, the metabolite converts back to the

parent drug, leading to an overestimation of Enalapril levels in patient samples.

Analytical Strategy & Control
To ensure data integrity, the analytical method must demonstrate specificity—the ability to

unequivocally assess the analyte in the presence of components which may be expected to be

present (impurities, degradants, matrix).

LC-MS/MS Methodology
The following protocol outlines a validated approach to separate Enalapril from its N-

Glucuronide.

Chromatographic Conditions:

Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient: 5% B to 95% B over 4 minutes.

Flow Rate: 0.4 mL/min.

Mass Spectrometry Settings (MRM):

Ionization: ESI Positive Mode.

Enalapril Transition:m/z 377.2 → 234.1 (Quantifier).

Enalapril N-Glucuronide Transition:m/z 553.3 → 377.2 (Loss of glucuronic acid - 176 Da).

Note: Monitoring the 553 → 377 transition helps track the impurity. However, the critical

test is to inject the pure N-Glucuronide standard and monitor the Enalapril channel (377 →

234). If a peak appears, in-source fragmentation is occurring.

Diagnostic Workflow for Interference
Use this logic flow to validate your method against glucuronide interference.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b13861040/docs?utm_src=pdf-body#technical-guide-enalapril-n-glucuronide-characterization-formation-and-control
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13861040?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start Method Validation
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Figure 2: Decision tree for assessing bioanalytical interference from N-Glucuronide.

Preparation of Reference Standard
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Since Enalapril N-Glucuronide is not a standard process impurity, it is often unavailable in

large commercial quantities. The most reliable method to produce the reference standard for

validation is Enzymatic Synthesis using liver microsomes.

Reagents Required[2]
Substrate: Enalapril Maleate (pure).

Enzyme Source: Pooled Human Liver Microsomes (HLM) or Recombinant UGT (e.g.,

UGT1A9/2B7).

Cofactor: Uridine 5'-diphosphoglucuronic acid (UDPGA).[2]

Activator: Alamethicin (pore-forming peptide to access luminal UGTs).

Buffer: Tris-HCl (pH 7.4) + MgCl₂ (10 mM).[2]

Synthesis Protocol
Activation: Pre-incubate HLM (1 mg protein/mL) with Alamethicin (50 µg/mL) on ice for 15

minutes.

Reaction Mixture: Combine Activated HLM, Enalapril (100 µM), and MgCl₂ in Tris buffer.

Initiation: Add UDPGA (5 mM final concentration).

Incubation: Incubate at 37°C in a shaking water bath for 4–6 hours.

Termination: Add ice-cold Acetonitrile (1:1 v/v) to precipitate proteins.

Isolation: Centrifuge at 10,000 x g for 10 min. Collect supernatant.

Purification: Isolate the N-Glucuronide using Semi-Preparative HPLC (collect fraction

matching m/z 553). Evaporate solvent to obtain the standard.

Regulatory Context
The control of Enalapril N-Glucuronide aligns with ICH M3(R2) and FDA MIST (Safety Testing

of Drug Metabolites) guidelines.
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Safety Coverage: If the N-Glucuronide is a major human metabolite (>10% of total drug-

related exposure), it must be adequately exposed in preclinical safety species.

Stability Testing: While not a specified impurity in the USP/EP monographs for Enalapril

Maleate tablets (which focus on Impurities A-H, mostly degradants like DKP), the N-

Glucuronide must be evaluated during forced degradation studies if the formulation contains

biological excipients or if the method is used for biological fluids.

Summary of Impurity Limits (General)
Impurity Type

Reporting
Threshold

Identification
Threshold

Qualification
Threshold

Drug Substance 0.05% 0.10% 0.15%

Metabolite (MIST) N/A >10% of Parent AUC

Safety assessment

required if

disproportionate

Note: Enalapril N-Glucuronide typically falls under the Metabolite category, requiring

identification and bioanalytical control rather than manufacturing process control.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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